![molecular formula C17H13F3N4O2S B2790559 2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide CAS No. 478062-90-7](/img/structure/B2790559.png)
2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide" is a complex organic molecule known for its unique chemical structure. The combination of a pyrrole ring, a thiophene ring, and a hydrazinecarboxamide group contributes to its chemical stability and reactivity. This compound has been studied for various applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of "2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide" generally involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, such as 3-(1H-pyrrol-1-yl)-2-thiophenecarbonyl chloride, through chlorination reactions. This intermediate is then reacted with N-(3-trifluoromethylphenyl)hydrazinecarboxamide under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production methods typically optimize reaction conditions to enhance yield and purity. Techniques such as refluxing, cooling, and solvent extraction are commonly employed. Catalysts and specific reaction temperatures are chosen to ensure efficient and reproducible synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: "2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide" undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: In oxidation reactions, common oxidizing agents like potassium permanganate or chromium trioxide can be used. Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions typically employ halogenated reagents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield derivatives with additional functional groups, while reduction may simplify the structure by removing certain elements.
Wissenschaftliche Forschungsanwendungen
In Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel materials.
In Biology and Medicine: This compound has potential applications in drug development due to its ability to interact with biological targets. Research studies have investigated its efficacy in inhibiting specific enzymes or receptors, making it a candidate for therapeutic agents.
In Industry: Industrial applications include its use in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of various products.
Wirkmechanismus
The mechanism of action for "2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide" involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active sites of enzymes, inhibiting their function or modulating their activity. Pathways involved in its action often include signal transduction mechanisms or metabolic processes, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to similar compounds, this molecule stands out due to its combination of pyrrole, thiophene, and hydrazinecarboxamide groups
Similar Compounds: Other compounds with similar structures include derivatives of pyrrole and thiophene rings, such as 2-[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl chloride and N-(3-trifluoromethylphenyl)hydrazine. none of these analogs offer the same versatility in reactions and applications as the compound .
There's your deep dive into "2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide." What got you interested in this compound?
Eigenschaften
IUPAC Name |
1-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c18-17(19,20)11-4-3-5-12(10-11)21-16(26)23-22-15(25)14-13(6-9-27-14)24-7-1-2-8-24/h1-10H,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGVHWLBMPVDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2790476.png)
![1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2790477.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2790478.png)
![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2790479.png)
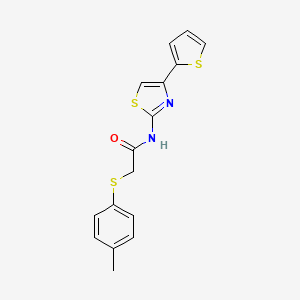
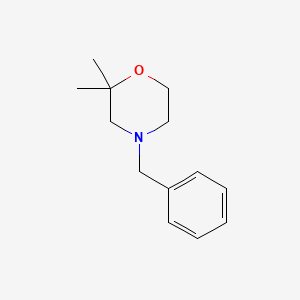
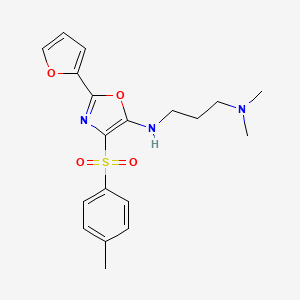
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2790486.png)
![3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide](/img/structure/B2790487.png)
![(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790491.png)
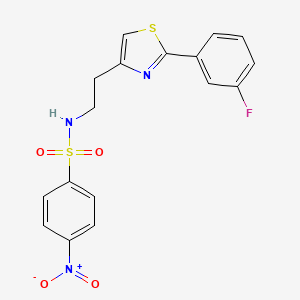
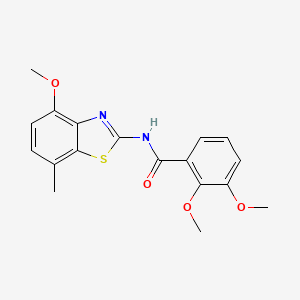
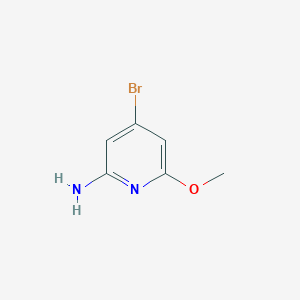
![nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2790499.png)
